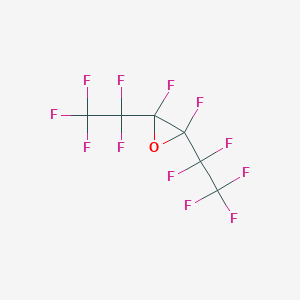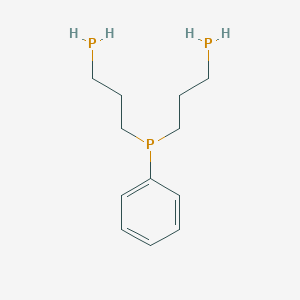![molecular formula C18H20N2O2 B14439519 N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea CAS No. 80030-45-1](/img/no-structure.png)
N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is an organic compound characterized by its unique structure, which includes a urea moiety linked to a phenylprop-2-en-1-yl group through an ether bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(3-phenylprop-2-en-1-yl)oxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Amines, alcohols
Substitution: Various urea derivatives
科学研究应用
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
| 80030-45-1 | |
分子式 |
C18H20N2O2 |
分子量 |
296.4 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[4-(3-phenylprop-2-enoxy)phenyl]urea |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)18(21)19-16-10-12-17(13-11-16)22-14-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,19,21) |
InChI 键 |
PGDQAPFTMKUGMZ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
